3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one, commonly referred to as hydroxycotinine, is an organic compound that serves as a significant metabolite of nicotine. This compound belongs to the class of molecules known as pyrrolidinylpyridines, characterized by a pyrrolidine ring fused to a pyridine ring. Hydroxycotinine plays a crucial role in the metabolic pathways associated with tobacco consumption. Its molecular formula is , and it has a molecular weight of approximately 192.22 g/mol .
Hydroxycotinine is primarily derived from the metabolism of nicotine in the human body. It is classified as a pyrrolidinylpyridine, which indicates its structural features that include both a pyrrolidine and pyridine moiety. The compound is recognized for its basicity and potential biological activities, especially in relation to nicotine metabolism .
The synthesis of 3-hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one can be achieved through several methods, often involving the manipulation of precursors that contain both pyridine and pyrrolidine structures. One common synthetic route involves the reaction of 3-hydroxy-1-methylpyrrolidin-2-one with pyridine derivatives under specific conditions to yield hydroxycotinine.
The molecular structure of 3-hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one can be represented by its chemical formula . The structural characteristics include:
InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3
XOKCJXZZNAUIQN-UHFFFAOYSA-N
OC1CC(c2cccnc2)N(C)C1=O
These identifiers are essential for database searches and chemical informatics applications .
3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one participates in various chemical reactions typical of compounds with basic nitrogen atoms and functional groups such as hydroxyls. Key reactions include:
These reactions typically require specific catalysts or conditions (e.g., temperature, solvent) to achieve optimal yields and selectivity .
The mechanism of action for 3-hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one primarily revolves around its role in nicotine metabolism. After nicotine is metabolized into cotinine, further conversion leads to hydroxycotinine.
The metabolic pathway includes:
This process highlights hydroxycotinine's significance as a biomarker for tobacco exposure .
The physical and chemical properties of 3-hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one include:
Hydroxycotinine exhibits solubility in polar solvents due to its hydroxyl group, which enhances hydrogen bonding capabilities .
3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3